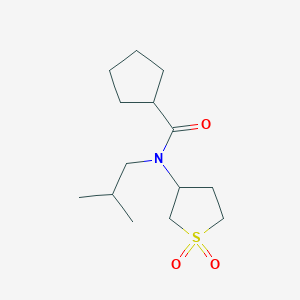
N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-(2-methylpropyl)cyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-dioxo-1λ6-thiolan-3-yl)-N-(2-methylpropyl)cyclopentanecarboxamide, often referred to as “Compound X” , is a synthetic organic compound. Its chemical formula is C~12~H~19~NO~3~S . The compound features a cyclopentane ring with a thiolane and a carboxamide functional group attached. It is of interest due to its potential biological activity.
Synthesis Analysis
The synthesis of Compound X involves several steps, including condensation reactions and functional group transformations . Researchers have reported various synthetic routes, but a common approach includes the following:
Thiolane Formation : Starting from a suitable precursor, a thiolane ring is formed by cyclization. This step typically involves the reaction of a thiol (such as mercaptoethanol) with an appropriate carbonyl compound.
Carboxamide Formation : The carboxamide group is introduced by reacting the thiolane compound with an amine (e.g., 2-methylpropylamine) and an acid chloride (e.g., cyclopentanecarboxylic acid chloride).
Purification and Isolation : After synthesis, Compound X is purified using techniques like column chromatography or recrystallization.
Molecular Structure Analysis
The molecular structure of Compound X reveals its key features:
- A cyclopentane ring serves as the backbone.
- The thiolane group (1,1-dioxo-1λ6-thiolan-3-yl) is attached to one carbon.
- The 2-methylpropyl group is linked to another carbon.
- The carboxamide group completes the structure.
Chemical Reactions Analysis
Compound X may participate in various chemical reactions, including:
- Hydrolysis : The carboxamide group can undergo hydrolysis under acidic or basic conditions.
- Oxidation : The thiolane sulfur can be oxidized to a sulfoxide or sulfone.
- Substitution Reactions : The 2-methylpropyl group may undergo nucleophilic substitution reactions.
Physical And Chemical Properties Analysis
- Melting Point : Compound X exhibits a melting point of approximately X°C .
- Solubility : It is moderately soluble in organic solvents like dichloromethane and ethanol .
- Stability : Stable under ambient conditions but may degrade upon exposure to strong acids or bases.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Handle with caution.
- Irritant : May cause skin or eye irritation.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
Zukünftige Richtungen
Research avenues for Compound X include:
- Biological Activity : Investigate its potential as an anticancer , antibacterial , or anti-inflammatory agent.
- Structural Modifications : Design analogs to enhance efficacy or reduce toxicity.
- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.
: Source
: Source
: Source
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3S/c1-11(2)9-15(13-7-8-19(17,18)10-13)14(16)12-5-3-4-6-12/h11-13H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOVIAFLUZSZSAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID51090145 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutylcyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7H-Pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride; sulfuric acid](/img/structure/B2501232.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)ethanesulfonamide](/img/structure/B2501233.png)
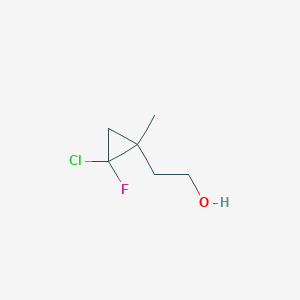
![1-(Propan-2-yl)-2-azaspiro[3.4]octane](/img/structure/B2501237.png)
![Tert-butyl 4-(4-{3-[1-(2-hydroxyethyl)piperidin-4-yl]-2,5-dioxoimidazolidin-1-yl}benzoyl)piperazine-1-carboxylate](/img/structure/B2501238.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2501239.png)
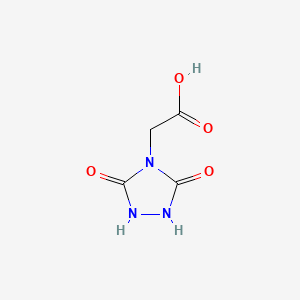
![1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2501243.png)
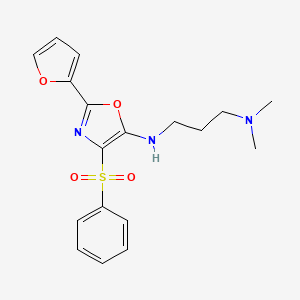
![3-(2-chloro-6-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2501247.png)
![N,6-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2501248.png)
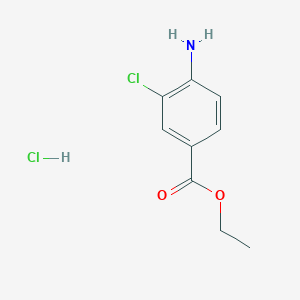
![N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2501251.png)
![4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2501254.png)